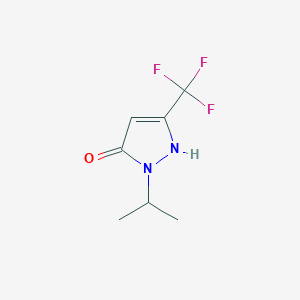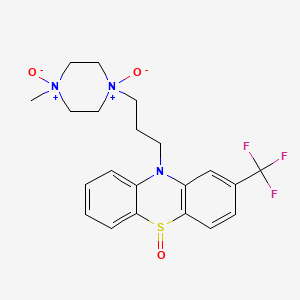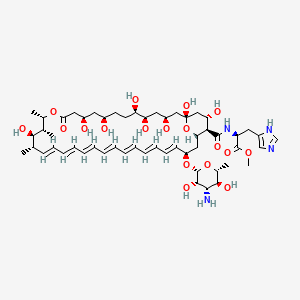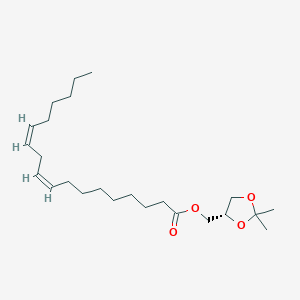
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is a synthetic compound derived from glycerol and linoleic acid It is characterized by the presence of an isopropylidene group at the 2,3-positions of the glycerol backbone, which provides stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol typically involves the esterification of glycerol with linoleic acid, followed by the protection of the 2,3-hydroxyl groups with an isopropylidene group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The protection step may involve the use of acetone and an acid catalyst to form the isopropylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and protection reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The linoleoyl group can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in lipid metabolism and as a model compound for studying lipid-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases and phospholipases, affecting the breakdown and synthesis of lipids. Its antioxidant properties may also play a role in protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-Linoleoyl-2,3-isopropylidene-glycerol: Lacks the (S)-configuration, which may affect its biological activity.
1-Linoleoyl-2,3-diacetyl-glycerol: Contains acetyl groups instead of isopropylidene groups, leading to different chemical properties.
1-Linoleoyl-2,3-dimethyl-glycerol: Contains methyl groups, which may influence its reactivity and stability.
Uniqueness
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is unique due to its specific stereochemistry and the presence of the isopropylidene group, which provides stability and distinct chemical properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H42O4 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-/t22-/m1/s1 |
InChI Key |
OGLQRMONVRWDKV-ACHLGWJNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]1COC(O1)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
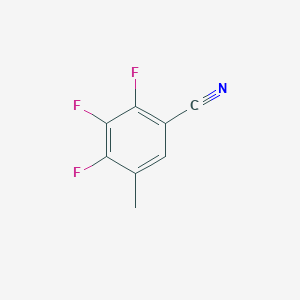
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
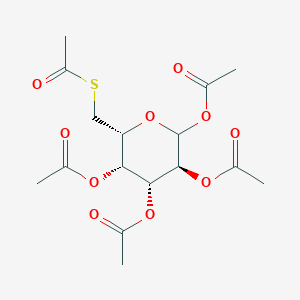
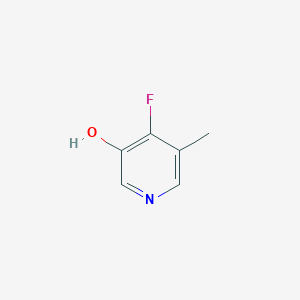

![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
